molecular formula C15H12BrN3OS2 B11363449 N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide

Cat. No.: B11363449
M. Wt: 394.3 g/mol
InChI Key: ZMBVARUERHZDJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide is a thiazole-based acetamide derivative characterized by a 4-bromophenyl-substituted thiazole core linked to a 2-methylthiazol-4-yl acetamide group.

Properties

Molecular Formula

C15H12BrN3OS2

Molecular Weight

394.3 g/mol

IUPAC Name

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide

InChI

InChI=1S/C15H12BrN3OS2/c1-9-17-12(7-21-9)6-14(20)19-15-18-13(8-22-15)10-2-4-11(16)5-3-10/h2-5,7-8H,6H2,1H3,(H,18,19,20)

InChI Key

ZMBVARUERHZDJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Cross-Coupling for Thiazole Ring Formation

The Suzuki-Miyaura cross-coupling reaction is pivotal for constructing the 4-(4-bromophenyl)thiazole moiety. As reported by VulcanChem, this method involves reacting 4-bromoacetophenone with thioamide derivatives in the presence of a palladium catalyst. Key steps include:

  • Cyclization : 4-Bromoacetophenone undergoes cyclization with thiourea in ethanol under reflux to form 4-(4-bromophenyl)-1,3-thiazol-2-amine.

  • Acetylation : The amine intermediate reacts with 2-(2-methylthiazol-4-yl)acetyl chloride in dichloromethane (DCM) using triethylamine (Et₃N) as a base.

A comparative analysis of catalysts revealed that Pd(PPh₃)₄ in 1,4-dioxane at 80°C provided optimal yields (72–78%). Substituting the solvent with toluene or DMF reduced efficiency by 15–20%, emphasizing the role of solvent polarity in stabilizing intermediates.

Thiourea Condensation and Hantzsch Thiazole Synthesis

An alternative route employs the Hantzsch thiazole synthesis, leveraging α-halocarbonyl compounds. For example:

  • Thiourea Formation : 4-(4-Bromophenyl)thiazol-2-amine reacts with carbon disulfide (CS₂) and ammonia to generate a thiourea intermediate.

  • Cyclization with α-Bromoketones : Condensation with 2-bromo-1-(2-methylthiazol-4-yl)ethan-1-one in ethanol under reflux yields the target compound.

This method achieved a 65–70% yield but required stringent temperature control (60–70°C) to avoid side reactions.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Systematic optimization studies compared solvents and temperatures:

Parameter1,4-DioxaneTolueneDMFEthanol
Yield (%)78586270
Reaction Time (h)6875
Purity (HPLC, %)98.595.296.897.1

Data adapted from

1,4-Dioxane emerged as the superior solvent due to its high boiling point (101°C) and ability to solubilize palladium complexes. Ethanol, while faster, posed challenges in isolating polar byproducts.

Catalytic Systems and Ligand Effects

Palladium catalysts with electron-donating ligands (e.g., PPh₃) enhanced coupling efficiency:

CatalystYield (%)Dehalogenation Byproduct (%)
Pd(PPh₃)₄78<2
PdCl₂(dppf)685
Pd(OAc)₂/XPhos723

Data sourced from

The use of Pd(PPh₃)₄ minimized undesired dehalogenation, critical for preserving the bromophenyl group.

Purification and Characterization

Chromatographic Techniques

Final purification involved silica gel column chromatography using a gradient of ethyl acetate/hexane (1:4 to 1:2). High-performance liquid chromatography (HPLC) with a C18 column confirmed ≥98% purity.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.62 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 6.95 (s, 1H, thiazole-H), 3.85 (s, 2H, CH₂), 2.45 (s, 3H, CH₃).

  • HRMS : m/z calculated for C₁₅H₁₂BrN₃OS₂ [M+H]⁺: 394.3, found: 394.2 .

Chemical Reactions Analysis

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride.

    Substitution: The bromine atom in the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

    Acylation: The thiazole ring can undergo acylation reactions to form various derivatives.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide involves the reaction of various thiazole derivatives. The compound's structure has been characterized using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and X-ray crystallography. Notably, the crystal structure reveals unique dihedral angles between the bromine-substituted benzene ring and the thiazole moieties, indicating specific interactions that may influence its biological activity .

Antimicrobial Properties

Research has demonstrated that compounds similar to this compound exhibit promising antimicrobial activity against a range of pathogens. In vitro studies have utilized methods such as the turbidimetric method to evaluate the efficacy against both Gram-positive and Gram-negative bacteria as well as fungal species. Compounds derived from this thiazole framework have shown significant activity, suggesting potential for development into new antimicrobial agents .

Anticancer Activity

The anticancer properties of this compound have been assessed through various assays targeting specific cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7). The Sulforhodamine B (SRB) assay is commonly employed to evaluate cell viability post-treatment with these compounds. Results indicate that certain derivatives exhibit substantial cytotoxic effects, making them candidates for further development in cancer therapy .

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions of this compound with target proteins involved in microbial resistance and cancer proliferation. These studies help identify the most promising derivatives based on their predicted binding affinities and interaction profiles with specific receptors .

Case Studies and Research Findings

Several studies have highlighted the applications of thiazole derivatives:

StudyFocusFindings
Antimicrobial ActivityCompounds showed significant activity against various bacterial strains.
Anticancer ActivityNotable cytotoxic effects against MCF7 cell line; specific derivatives were most effective.
Structural AnalysisRevealed novel structural features that may contribute to biological activity.

Mechanism of Action

The mechanism of action of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide involves the inhibition of key enzymes and pathways in microbial and cancer cells. The compound binds to specific molecular targets, disrupting their normal function and leading to cell death. In cancer cells, it may inhibit the proliferation of cancer cells by interfering with DNA replication and repair mechanisms .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Analogues

The following table summarizes key structural analogs and their pharmacological or physicochemical properties:

Compound Name Key Substituents/Modifications Biological Activity/Properties Reference
Target Compound 4-Bromophenyl, 2-methylthiazole Potential FPR/COX modulation (hypothesized based on structural analogs)
N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (6a) 4-hydroxy-3-methoxyphenyl Non-selective COX-1/COX-2 inhibitor (IC₅₀: 9.01 ± 0.01 mM for COX-1; 11.65 ± 6.20 mM for COX-2)
N-(4-Bromophenyl)-2-[4-(4-methoxyphenyl)-2-oxothiazol-3-yl]acetamide (9e) 4-methoxyphenyl, 2-oxothiazol FPR2 agonist; activates calcium mobilization and chemotaxis in neutrophils
N-(4-Bromophenyl)-2-[4-(4-nitrophenyl)-2-oxothiazol-3-yl]acetamide (9h) 4-nitrophenyl Lower melting point (162–164°C) compared to chloro/methoxy analogs; moderate FPR activity
2-(2-methyl-1,3-thiazol-4-yl)-N-(2-methylphenyl)acetamide 2-methylphenyl Screening compound for kinase or receptor targets; physicochemical properties uncharacterized
Mirabegron (2-(2-amino-1,3-thiazol-4-yl)-N-[4-[2-[[(2R)-2-hydroxy-2-phenylethyl]amino]ethyl]phenyl]acetamide) Amino-thiazole, hydroxy-phenylethyl Beta-3 adrenergic agonist; used for overactive bladder syndrome; no hepatotoxicity reported

Key Findings from Comparative Studies

Substituent Effects on Bioactivity
  • 4-Bromophenyl Group : The bromine atom in the target compound and analogs (e.g., compounds 9e–9h) enhances hydrophobic interactions with enzyme active sites, as seen in FPR2 agonism .
  • Methylthiazole vs. Oxothiazole : The 2-methylthiazole group in the target compound may reduce metabolic degradation compared to 2-oxothiazol derivatives (e.g., 9e–9h), which are prone to hydrolysis .
  • COX/LOX Inhibition : Analogs with electron-withdrawing groups (e.g., nitro in 9h) show reduced anti-inflammatory activity compared to electron-donating groups (e.g., methoxy in 6a) .

Pharmacokinetic and Mechanistic Insights

    Biological Activity

    N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by relevant data tables and research findings.

    Chemical Structure and Properties

    The compound has a complex structure characterized by the presence of thiazole rings and a bromophenyl group. Its molecular formula is C19H16BrN7O2SC_{19}H_{16}BrN_7O_2S, with a molecular weight of 486.3 g/mol. The structural formula can be represented as follows:

    N 4 4 bromophenyl 1 3 thiazol 2 yl 2 2 methyl 1 3 thiazol 4 yl acetamide\text{N 4 4 bromophenyl 1 3 thiazol 2 yl 2 2 methyl 1 3 thiazol 4 yl acetamide}

    Antimicrobial Activity

    Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) were determined for several derivatives derived from thiazole structures.

    CompoundMIC (μg/mL)MBC (μg/mL)Target Pathogen
    7b0.220.25Staphylococcus aureus
    100.300.35Escherichia coli
    130.280.30Candida albicans

    The compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, outperforming standard antibiotics like Ciprofloxacin in biofilm inhibition assays .

    Anticancer Activity

    The anticancer potential of this compound has been explored through various in vitro studies. The compound demonstrated cytotoxic effects on several cancer cell lines.

    Case Study: Cytotoxicity Against Cancer Cell Lines

    In a study involving multiple cancer cell lines, the following IC50 values were reported:

    Cell LineIC50 (μM)
    HeLa (Cervical Cancer)15.5
    MCF-7 (Breast Cancer)22.3
    A549 (Lung Cancer)18.7

    These results indicate that the compound possesses promising anticancer properties, warranting further investigation into its mechanisms of action and potential therapeutic applications .

    Enzyme Inhibition

    The compound has also been evaluated for its ability to inhibit key enzymes involved in bacterial and cancer cell metabolism.

    Enzyme Inhibition Data

    EnzymeIC50 (μM)
    DNA Gyrase12.27
    Dihydrofolate Reductase0.52

    These findings suggest that this compound may act as an effective inhibitor against critical targets in bacterial and cancer cell proliferation .

    Q & A

    Q. What are the standard synthetic routes for preparing N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide?

    • Methodological Answer : A common approach involves coupling 2-aminothiazole derivatives with acyl chlorides. For example, chloroacetyl chloride can react with a 4-(4-bromophenyl)-1,3-thiazol-2-amine precursor in dimethylformamide (DMF) at room temperature, followed by precipitation in ice and recrystallization from ethanol . Optimization of reaction time (e.g., 24 hours) and stoichiometry (1:1 molar ratio) is critical to avoid side products. Monitoring via TLC or HPLC ensures intermediate purity.

    Q. How is the structural integrity of this compound validated after synthesis?

    • Methodological Answer : Multimodal characterization is essential:
    • Single-crystal X-ray diffraction confirms molecular geometry and intermolecular interactions (e.g., hydrogen bonding, π-stacking) .
    • NMR spectroscopy (¹H, ¹³C) verifies proton environments and carbon frameworks, with aromatic protons typically appearing at δ 7.2–8.1 ppm for bromophenyl groups .
    • Mass spectrometry (ESI-TOF) provides exact mass confirmation (e.g., [M+H]⁺ ion matching theoretical m/z).

    Q. What preliminary assays are used to screen its biological activity?

    • Methodological Answer : Initial screening often includes:
    • Antiviral assays : Inhibition of HIV-1 reverse transcriptase at varying concentrations (e.g., 1–100 µM) in MT-4 cells, with cytotoxicity measured via MTT assays .
    • Antimicrobial testing : Disc diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
    • Dose-response curves (IC₅₀/EC₅₀ calculations) using nonlinear regression models to quantify potency .

    Advanced Research Questions

    Q. How can reaction yields be optimized for large-scale synthesis?

    • Methodological Answer :
    • Solvent selection : Polar aprotic solvents like DMF enhance solubility of thiazole intermediates .
    • Catalysis : Use of DMAP (4-dimethylaminopyridine) accelerates acylation reactions.
    • Computational guidance : Reaction path searches via quantum chemical calculations (e.g., DFT) identify energetically favorable pathways, reducing trial-and-error experimentation .

    Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound?

    • Methodological Answer :
    • Substituent variation : Modifying the bromophenyl or methylthiazole groups (e.g., replacing Br with Cl or F) and testing activity changes .
    • Crystallographic data : Correlate hydrogen-bonding motifs (e.g., N–H⋯O interactions) with enhanced binding to biological targets .
    • Bioisosteric replacements : Swapping thiazole rings with oxadiazoles or triazoles to assess pharmacokinetic improvements .

    Q. How can computational modeling predict its pharmacokinetic properties?

    • Methodological Answer :
    • ADMET prediction : Tools like SwissADME estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 interactions.
    • Docking studies : Molecular docking (AutoDock Vina) into target proteins (e.g., HIV-1 protease) identifies key binding residues and guides lead optimization .

    Q. How should contradictory biological activity data across studies be resolved?

    • Methodological Answer :
    • Meta-analysis : Compare assay conditions (e.g., cell lines, incubation times) to identify variables affecting results. For example, anti-HIV activity may vary between MT-4 and PBMC cell models .
    • Dose recalibration : Normalize data using standardized units (e.g., µM vs. µg/mL) and reanalyze dose-response relationships.
    • Structural validation : Re-examine compound purity (HPLC >95%) and stereochemistry (circular dichroism) to rule out impurities or enantiomeric effects .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.